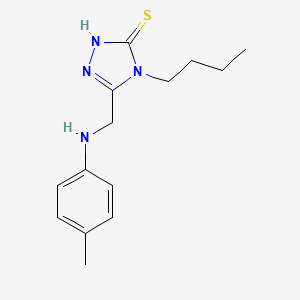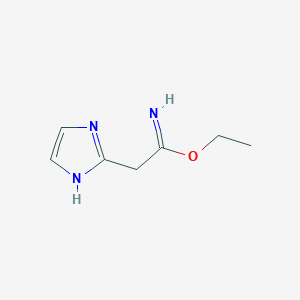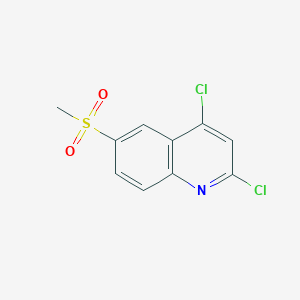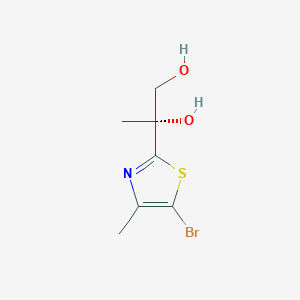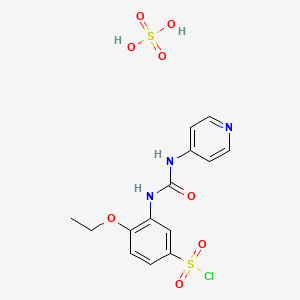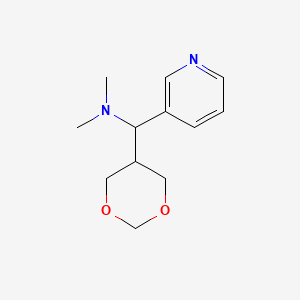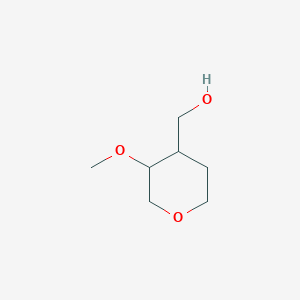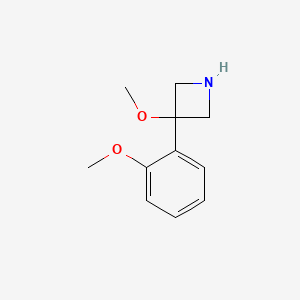
3-Methoxy-3-(2-methoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-(2-methoxyphenyl)azetidine is a chemical compound with the molecular formula C11H15NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be synthesized by cyclization, nucleophilic substitution, cycloaddition, ring expansion, rearrangement, and reduction of β-lactams . The specific conditions for these reactions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of azetidines, including this compound, typically involves large-scale cyclization reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(2-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-3-(2-methoxyphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(2-methoxyphenyl)azetidine involves its interaction with specific molecular targets. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
3-Methoxy-3-(2-methoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methoxy-3-(2-methoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-4-3-5-9(10)11(14-2)7-12-8-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
YRXHMNMTAZBNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


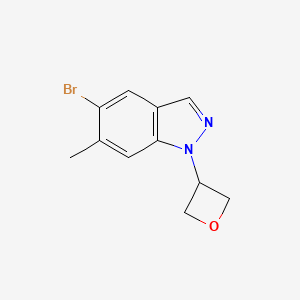

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
